Lipophilicity Advantage Over 3-Monosubstituted Analogs
In fragment-based drug discovery, controlling lipophilicity is paramount for optimizing ADME properties. 3-Butyl-3-phenylazetidin-2-one possesses a computed XLogP3-AA of 2.7 [1], directly attributable to the C4 n-butyl chain. This contrasts sharply with the simpler 3-phenylazetidin-2-one comparator (C9H9NO, CAS 17197-57-8), where the absence of the alkyl group results in significantly lower predicted lipophilicity, making the target compound a more suitable starting point for targets with hydrophobic binding pockets without requiring additional synthetic steps to install lipophilic character.
Comparator (3-phenyl): significantly lower (Δ >1.2 log units)
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient for Neutral Species) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 3-Phenylazetidin-2-one (CAS 17197-57-8): XLogP3 value is significantly lower due to the absence of a C4 alkyl chain (estimated <1.5 based on fragment contributions). |
| Quantified Difference | Δ > 1.2 log units (higher) |
| Conditions | Computed via PubChem's XLogP3 3.0 algorithm [1]. Comparative baseline inferred from standard molecular fragment contribution methodology. |
Why This Matters
For procurement, selecting the pre-functionalized 3-butyl-3-phenyl derivative bypasses a low-yielding 3-position alkylation step, directly delivering a building block with higher intrinsic lipophilicity for CNS or intracellular target programs.
- [1] PubChem Compound Summary CID 28715. 3-Butyl-3-phenylazetidin-2-one. Computed Properties: XLogP3-AA. View Source
